molecular formula C11H15FO2 B7846668 1-(3-Fluoro-4-methoxyphenyl)butan-1-ol

1-(3-Fluoro-4-methoxyphenyl)butan-1-ol

Cat. No.: B7846668
M. Wt: 198.23 g/mol
InChI Key: WHYACCCZSTVOTE-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methoxyphenyl)butan-1-ol (CAS: 1216007-15-6) is a fluorinated aromatic alcohol with a molecular formula of C₁₁H₁₅FO₂ (calculated molecular mass: 198.23 g/mol). The compound features a butanol chain attached to a substituted phenyl ring bearing a fluorine atom at the meta-position and a methoxy group at the para-position. Its storage conditions are specified as 2–8°C, indicating sensitivity to thermal degradation . While direct data on its physical properties (e.g., boiling point, solubility) are unavailable in the provided evidence, its structure suggests moderate polarity due to the hydroxyl (-OH) and methoxy (-OCH₃) groups, which may enhance solubility in polar solvents compared to purely aromatic hydrocarbons.

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO2/c1-3-4-10(13)8-5-6-11(14-2)9(12)7-8/h5-7,10,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYACCCZSTVOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-4-methoxyphenyl)butan-1-ol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 3-fluoro-4-methoxybenzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Grignard Reaction: The Grignard reagent, phenylmagnesium bromide, can be reacted with butanal to form the desired alcohol after hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced using optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)butan-1-ol can undergo various chemical reactions, including:

  • Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 1-(3-fluoro-4-methoxyphenyl)butan-1-one.

  • Reduction: The compound can be reduced to form 1-(3-fluoro-4-methoxyphenyl)butane.

  • Substitution: The fluorine atom can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromic acid (H₂CrO₄) and pyridinium chlorochromate (PCC).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) and reaction conditions involving high temperatures are typically employed.

Major Products Formed:

  • Oxidation: 1-(3-fluoro-4-methoxyphenyl)butan-1-one

  • Reduction: 1-(3-fluoro-4-methoxyphenyl)butane

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

One of the significant applications of 1-(3-fluoro-4-methoxyphenyl)butan-1-ol is in the field of antimicrobial research. A study highlighted its potential against Mycobacterium tuberculosis, where it was part of a chemical library screened for activity against resistant strains. The compound's structure was optimized to improve its efficacy while maintaining favorable physicochemical properties. The results indicated that certain analogs derived from this compound exhibited promising minimum inhibitory concentrations (MICs), suggesting that modifications could enhance its activity against tuberculosis .

2. Neuroprotective Effects

Recent findings suggest that this compound has neuroprotective properties. It has been shown to protect dopaminergic neurons from degeneration in experimental models, indicating its potential use in treating neurodegenerative diseases such as Parkinson's disease . This property is particularly valuable in developing therapeutic strategies aimed at neuroprotection.

Structure-Activity Relationship (SAR)

The exploration of SAR for this compound has revealed insights into how structural modifications can affect biological activity. For instance, variations in substituents on the phenyl ring and alterations in the alkyl chain have been systematically studied to identify optimal configurations that enhance antibacterial potency while reducing toxicity .

Key Findings from SAR Studies

CompoundStructure ModificationsMIC (µM)Observations
4PP-1Hydrogen at 4-position6.3Initial hit with moderate activity
4PP-2p-tert-butyl group2.0Improved activity compared to 4PP-1
PCB-2Dibromophenol group3.4Excellent starting point with good activity

These studies demonstrate how strategic modifications can lead to compounds with significantly improved antimicrobial properties.

Case Studies

Case Study 1: Inhibition of Mycobacterium tuberculosis

In a high-throughput screening, compounds including this compound were evaluated for their ability to inhibit M. tuberculosis. The study identified several analogs that maintained or improved upon the original compound's activity against resistant strains, emphasizing the importance of structural optimization in drug development .

Case Study 2: Neuroprotective Mechanisms

Research into the neuroprotective effects of this compound involved testing its ability to prevent neuronal cell death in vitro and in vivo models of neurodegeneration. The results indicated a significant reduction in apoptosis markers when treated with the compound, supporting its potential therapeutic application .

Mechanism of Action

1-(3-Fluoro-4-methoxyphenyl)butan-1-ol is similar to other fluorinated phenyl alcohols, such as 1-(3-fluoro-4-methoxyphenyl)ethanol and 1-(3-fluoro-4-methoxyphenyl)propan-1-ol. These compounds differ primarily in the length of the alkyl chain attached to the phenyl ring. The presence of the fluorine atom and methoxy group imparts unique chemical properties to these compounds, making them valuable in different applications.

Comparison with Similar Compounds

1-(3-Fluoro-4-methoxyphenyl)ethanone (CAS: 455-91-4)

Structural Differences :

  • Functional Group : The ketone (-CO-) replaces the hydroxyl group in the target compound.
  • Molecular Formula : C₉H₉FO₂ (molecular mass: 168.17 g/mol) .

Physical Properties :

  • Boiling Point : 147–148°C at 20 Torr .
  • Polarity : Higher polarity due to the ketone group but lacks hydrogen-bonding capability from -OH.

Reactivity :

  • The ketone group makes this compound more reactive toward nucleophiles (e.g., Grignard reagents) compared to the alcohol.

4-Fluoro-1-butanol (CAS: 372-93-0)

Structural Differences :

  • Backbone : A simpler aliphatic chain (C₄H₉FO) without aromatic substitution .
  • Molecular Formula : C₄H₉FO (molecular mass: 92.11 g/mol).

Physical Properties :

  • Polarity : Lower than the target compound due to the absence of an aromatic ring and methoxy group.
  • Safety : Classified as hazardous, with risks of skin/eye irritation .

Reactivity :

  • The primary alcohol group enables esterification or oxidation to carboxylic acids.
  • The terminal fluorine may influence electronic effects in substitution reactions.

3-Methoxy-3-methyl-1-butanol (CAS: 56539-66-3)

Structural Differences :

  • Branching : A branched aliphatic chain with a methoxy group at the 3-position (C₆H₁₄O₂) .
  • Molecular Formula : C₆H₁₄O₂ (molecular mass: 118.17 g/mol).

Physical Properties :

  • Boiling Point : Likely higher than linear alcohols due to branching and methoxy group.
  • Solubility : Enhanced solubility in organic solvents compared to the target compound’s aromatic system.

Reactivity :

  • The tertiary alcohol is less reactive in oxidation reactions compared to primary alcohols.
  • The methoxy group may participate in ether cleavage under acidic conditions.

Research Implications

  • Synthetic Utility : The target compound’s aromatic fluorinated structure may enhance binding affinity in drug design compared to aliphatic analogs .
  • Thermodynamic Behavior: Local composition models (e.g., Renon-Prausnitz) could predict its miscibility in solvent mixtures, though experimental validation is needed .

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)butan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H17F O2
  • Molecular Weight : Approximately 210.26 g/mol

The presence of the fluorine atom and methoxy group on the phenyl ring may influence the compound's lipophilicity and biological interactions.

Pharmacological Potential

Research indicates that this compound exhibits various pharmacological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. For instance, it has been investigated for its interactions with enzymes involved in bacterial metabolism .
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases where these enzymes are overactive. The exact mechanisms are still under investigation, but initial findings indicate a significant interaction with metabolic pathways .

Toxicological Studies

Toxicological assessments have revealed that while this compound shows potential therapeutic benefits, it also requires careful evaluation for safety. Studies have indicated varying degrees of cytotoxicity depending on concentration and exposure duration .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its ability to inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 μM. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme interactions, researchers found that this compound significantly inhibited the activity of a key enzyme involved in metabolic pathways linked to inflammation. The IC50 value was determined to be around 30 μM, indicating a potent effect .

Research Findings

Study Biological Activity Findings
AntimicrobialInhibited E. coli and S. aureus growth at 50 μM
Enzyme InhibitionIC50 = 30 μM for key inflammatory enzyme
CytotoxicityVarying cytotoxic effects noted at different concentrations

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